molecular formula C19H40ClNO2 B12658648 Allyldodecylbis(2-hydroxyethyl)ammonium chloride CAS No. 93894-19-0

Allyldodecylbis(2-hydroxyethyl)ammonium chloride

Cat. No.: B12658648
CAS No.: 93894-19-0
M. Wt: 350.0 g/mol
InChI Key: NFMBXLINPLPHFK-UHFFFAOYSA-M
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Description

Allyldodecylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C19H40ClNO2. It is known for its surfactant properties and is commonly used in various industrial and research applications due to its antimicrobial and surface-active characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyldodecylbis(2-hydroxyethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or water. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Allyldodecylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyldodecylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allyldodecylbis(2-hydroxyethyl)ammonium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is facilitated by its cationic nature, which allows it to bind to negatively charged sites on the cell surface. The hydrophobic tail of the molecule inserts into the lipid bilayer, causing membrane destabilization .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Dodecylbenzenesulfonic acid: A surfactant with similar surface-active properties.

Uniqueness

Allyldodecylbis(2-hydroxyethyl)ammonium chloride is unique due to its dual functionality as both a surfactant and an antimicrobial agent. Its structure allows for effective interaction with microbial membranes, making it a potent disinfectant. Additionally, its ability to undergo various chemical reactions makes it versatile for different applications .

Properties

CAS No.

93894-19-0

Molecular Formula

C19H40ClNO2

Molecular Weight

350.0 g/mol

IUPAC Name

dodecyl-bis(2-hydroxyethyl)-prop-2-enylazanium;chloride

InChI

InChI=1S/C19H40NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-15-20(14-4-2,16-18-21)17-19-22;/h4,21-22H,2-3,5-19H2,1H3;1H/q+1;/p-1

InChI Key

NFMBXLINPLPHFK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-]

Origin of Product

United States

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